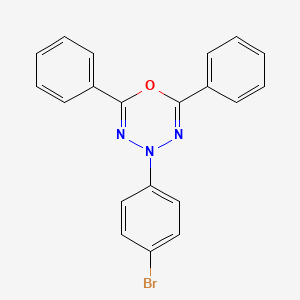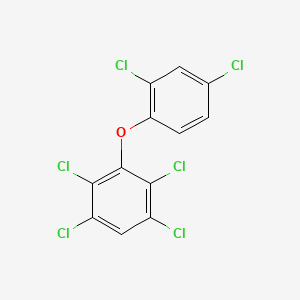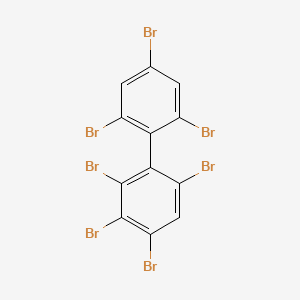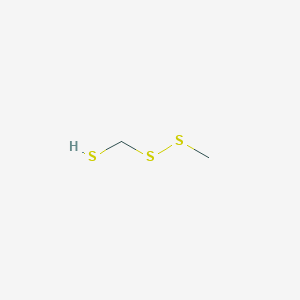
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(5-bromopentyl)malonate
- Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
- Diethyl 2-(5-iodopentyl)-3-oxopentanedioate
Uniqueness
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
| 112429-79-5 | |
Fórmula molecular |
C14H23BrO5 |
Peso molecular |
351.23 g/mol |
Nombre IUPAC |
diethyl 2-(5-bromopentyl)-3-oxopentanedioate |
InChI |
InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3 |
Clave InChI |
HYCPLXZMEJRKMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
